molecular formula C20H18FN3O B1450930 7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one CAS No. 1031970-76-9

7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one

Cat. No.: B1450930
CAS No.: 1031970-76-9
M. Wt: 335.4 g/mol
InChI Key: WCGYQKDWCJVWRS-UHFFFAOYSA-N
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Description

7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrido[3,4-d]pyrimidine core, which is known for its biological activity and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with benzyl bromide to form an intermediate, which is then reacted with 4-fluorobenzaldehyde under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and other additives may also be used to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as

Properties

IUPAC Name

7-benzyl-2-(4-fluorophenyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O/c21-16-8-6-15(7-9-16)19-22-18-13-24(11-10-17(18)20(25)23-19)12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGYQKDWCJVWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=O)NC(=N2)C3=CC=C(C=C3)F)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
Reactant of Route 5
7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one

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